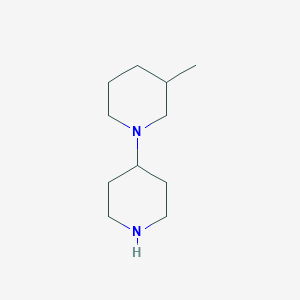

4-(3-Methyl-piperidin-1-yl)-piperidine

描述

Significance within Medicinal Chemistry and Drug Discovery

The piperidine (B6355638) ring is a fundamental heterocyclic motif found in a multitude of pharmaceuticals and biologically active alkaloids. nih.govencyclopedia.pub Its derivatives are integral to more than twenty classes of drugs, including treatments for cancer, Alzheimer's disease, and neuropathic pain. nih.govencyclopedia.pub The significance of the 4-(3-Methyl-piperidin-1-yl)-piperidine (B1302250) scaffold lies in its potential to serve as a building block for novel therapeutic agents. The presence of two piperidine rings linked by a nitrogen-carbon bond creates a flexible yet constrained structure that can be tailored to interact with specific biological targets.

Derivatives of linked piperidine structures have shown a wide range of pharmacological activities. For instance, piperidine-based structures are key components in the development of antagonists for chemokine receptor 5 (CCR5), which are used as inhibitors of HIV-1 entry. nih.govnih.gov They are also foundational in designing ligands for opioid receptors, which are crucial for pain management. nih.govtandfonline.commdpi.com Furthermore, piperidine derivatives have been investigated as neurokinin (NK) receptor antagonists, which have applications in treating conditions like asthma and chemotherapy-induced nausea and vomiting. google.comnih.govnih.govdrugs.comdrugbank.com The anti-cancer potential of piperidine compounds is another active area of research, with derivatives being developed to target various cancer cell lines. researchgate.netnih.govnih.gov

The methyl group on the this compound structure introduces stereochemistry, which can be pivotal for achieving selectivity and potency in drug-receptor interactions. The specific spatial arrangement of the methyl group can influence the binding affinity and efficacy of potential drug candidates derived from this scaffold.

| Compound Class/Derivative | Therapeutic Target/Application | Reference |

|---|---|---|

| Piperazine-based piperidine derivatives | CCR5 Receptor Antagonists (Anti-HIV) | nih.govebi.ac.uk |

| Substituted piperidines | Opioid Receptor Modulators (Analgesics) | nih.govtandfonline.com |

| Aryl-substituted piperidines | Neurokinin (NK1/NK2) Receptor Antagonists | google.comnih.gov |

| Piperidin-4-one derivatives | Anti-cancer agents | nih.gov |

| 4-(Piperidin-1-yl)-pyridine derivatives | Anticoagulants (Factor IIa inhibitors) | ijnrd.org |

Historical Context of Piperidine-Containing Compounds in Pharmaceutical Research

The history of piperidine in science dates back to 1850 when it was first isolated from piperine, the compound responsible for the pungency of black pepper. ijnrd.orgwikipedia.org This discovery marked the beginning of extensive research into piperidine and its derivatives. The piperidine structural motif is present in numerous natural alkaloids, which have been used for centuries for their medicinal properties. encyclopedia.pubwikipedia.org Examples include morphine, an opioid analgesic, and atropine, used to treat bradycardia. encyclopedia.pub

The transition from natural product chemistry to modern medicinal chemistry saw the piperidine ring become one of the most important synthetic fragments for drug design. nih.govencyclopedia.pub Its prevalence is due to its favorable physicochemical properties, including its ability to exist in a stable chair conformation and its basic nitrogen atom, which is often protonated at physiological pH, enabling interactions with biological targets. wikipedia.org Throughout the 20th and 21st centuries, chemists have developed numerous synthetic methods to create a vast library of substituted piperidines, leading to the discovery of a wide array of drugs. nih.gov The development of major drug classes, such as antipsychotics (e.g., haloperidol), antihistamines (e.g., fexofenadine), and analgesics (e.g., fentanyl), has heavily relied on the piperidine scaffold. ijnrd.orgresearchgate.netdrugbank.com

Current Research Gaps and Future Directions for this compound Research

Despite the broad investigation into piperidine derivatives, the specific compound this compound and its direct derivatives appear to be underexplored in the scientific literature. This represents a significant research gap. The unique stereochemical and conformational properties endowed by the 3-methyl substituent on the interconnected piperidine rings have not been systematically investigated.

Future research should focus on several key areas:

Synthesis and Library Development: A primary step would be the development of efficient and stereoselective synthetic routes to obtain both enantiomers of this compound. Following this, a library of derivatives could be created by modifying the second piperidine ring and the nitrogen atom.

Pharmacological Screening: This library of novel compounds should be screened against a panel of biological targets where piperidine scaffolds have shown promise. Based on existing research, promising targets include G-protein coupled receptors like opioid, chemokine, and neurokinin receptors. nih.govnih.govgoogle.com Screening for anti-cancer activity is also a logical direction. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies would be crucial to understand how different substituents and the stereochemistry of the 3-methyl group affect biological activity, selectivity, and pharmacokinetic properties. nih.gov This could lead to the identification of potent and selective lead compounds for further development.

Given the proven track record of piperidine-containing compounds in drug discovery, the systematic exploration of the this compound scaffold holds considerable potential for the development of new therapeutic agents. nih.govnih.gov

Structure

3D Structure

属性

IUPAC Name |

3-methyl-1-piperidin-4-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-10-3-2-8-13(9-10)11-4-6-12-7-5-11/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMQMBUOTAUPAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970518 | |

| Record name | 3-Methyl-1,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551923-14-9 | |

| Record name | 3-Methyl-1,4'-bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 551923-14-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 3 Methyl Piperidin 1 Yl Piperidine

Established Synthetic Routes to the Core Scaffold

The creation of the 4-(3-methyl-piperidin-1-yl)-piperidine (B1302250) core structure involves the assembly of two distinct piperidine (B6355638) rings connected by a nitrogen-carbon bond. The most logical and established approach is a convergent synthesis, where the two heterocyclic rings are prepared or procured separately and then joined. A key disconnection points to 3-methyl-4-piperidone and piperidine as the primary precursors, which are coupled via reductive amination.

A plausible and widely practiced method for constructing the core scaffold involves the reaction shown in the scheme below. This process hinges on the initial formation of an enamine or iminium ion intermediate between the ketone (3-methyl-4-piperidone) and the secondary amine (piperidine), followed by reduction to yield the target tertiary amine.

Scheme 1: Convergent Synthesis via Reductive Amination

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

|---|---|---|---|

| 3-Methyl-4-piperidone | Piperidine | Sodium triacetoxyborohydride (B8407120) (STAB) | This compound |

| 3-Methyl-4-piperidone | Piperidine | Sodium cyanoborohydride (NaBH₃CN) | This compound |

| 3-Methyl-4-piperidone | Piperidine | H₂/Catalyst (e.g., Pd/C) | This compound |

Cyclization Reactions for Piperidine Ring Formation

Mannich Condensation: This is a cornerstone method for the synthesis of 4-piperidones. chemrevlett.com The reaction involves the condensation of a primary amine or ammonia (B1221849) (e.g., ammonium (B1175870) acetate), an aldehyde, and a ketone with at least one active alpha-hydrogen. chemrevlett.com To produce 3-methyl-4-piperidone, the Mannich reaction would utilize an appropriate aldehyde, methyl ethyl ketone, and ammonium acetate (B1210297) in an ethanol (B145695) medium. chemrevlett.com The reaction proceeds through the formation of β-amino carbonyl compounds, known as Mannich bases, which then cyclize. chemrevlett.com

Hydrogenation of Pyridines: Another prevalent method is the reduction of a corresponding substituted pyridine (B92270). nih.gov For instance, the catalytic hydrogenation of a 3-methyl-4-hydroxypyridine (B42995) derivative over a transition metal catalyst (such as rhodium, platinum, or palladium) can yield the saturated piperidine ring. nih.gov This approach is powerful, though it can require harsh conditions like high pressure and temperature. nih.gov

Dieckmann Condensation: 4-piperidones can also be synthesized through the Dieckmann condensation of diesters derived from the addition of a primary amine to two moles of an alkyl acrylate, followed by hydrolysis and decarboxylation. dtic.mil

Introduction of Substituents on Piperidine Rings

The introduction of the methyl group at the C-3 position is a key step that defines the target molecule's structure. This can be achieved either during or after the ring formation.

During Cyclization: In a Mannich reaction, the choice of ketone directly dictates the substitution pattern. Using methyl ethyl ketone as a reactant ensures the incorporation of the methyl group adjacent to the carbonyl, leading to the 3-methyl-4-piperidone structure. chemrevlett.com

Post-Cyclization Alkylation: An alternative involves the α-alkylation of a pre-formed N-protected 4-piperidone (B1582916). The piperidone can be converted to its enolate or a corresponding enamine, which is then treated with an electrophilic methyl source like methyl iodide. A general, five-step method for creating 3-alkyl-4-anilinopiperidines starts with N-phenethyl-4-piperidone, which is deprotonated and then efficiently monoalkylated with alkyl halides. researchgate.net

Advanced Synthetic Strategies for Complex Derivatives

Beyond the fundamental construction of the core scaffold, advanced strategies are employed to synthesize more complex derivatives, particularly those with controlled stereochemistry.

Stereoselective Synthesis Approaches

Controlling the stereochemistry of the 3-methyl group is crucial for developing specific analogues. This is often achieved through asymmetric synthesis or diastereoselective reactions.

Chiral Pool Synthesis: Enantiomerically pure substituted piperidines can be prepared by using amino acids as chiral starting materials. whiterose.ac.uk For example, a serine-derived organozinc reagent can be used in conjugate additions to build the piperidine backbone with inherent chirality. whiterose.ac.uk

Diastereoselective Reduction: The hydrogenation of substituted pyridines or intermediate enamines can be highly diastereoselective. The use of specific catalysts like PtO₂ under mild conditions can favor the formation of cis-isomers. whiterose.ac.uk Subsequent base-mediated epimerization can then be used to access the corresponding trans-isomers. whiterose.ac.uk A study on the synthesis of 3-alkylfentanyl analogues found that the reduction of intermediate imines with LiAlH₄ yielded cis/trans mixtures, which could be separated by column chromatography. researchgate.net

Catalytic Asymmetric Cyclization: Modern catalysis offers routes to enantiomerically enriched piperidines. For example, gold-catalyzed cyclization of N-homopropargyl amides can lead to piperidin-4-ols with excellent diastereoselectivity. nih.gov Similarly, palladium-catalyzed intramolecular aza-Heck cyclizations can proceed with high enantioselectivity using chiral ligands. nih.gov

Table 1: Examples of Stereoselective Piperidine Synthesis Methods

| Method | Key Features | Stereochemical Outcome | Reference |

| Hydrogenation of Dihydropyridinium Salt | Reduction of N-benzyl-3-methyl-pyridinium salt followed by cyclization. | Yields cis-3-methyl-4-amino piperidine derivatives. | researchgate.net |

| Hydrogenation of Pyridines | Reduction of disubstituted pyridines using PtO₂ catalyst. | Diastereoselectively produces cis-piperidines. | whiterose.ac.uk |

| Asymmetric Cyclization | Gold-catalyzed cyclization of N-homopropargyl amides. | Excellent diastereoselectivity for piperidin-4-ols. | nih.gov |

| Chiral Pool Synthesis | Use of amino acid-derived organozinc reagents. | Enantiomerically pure 2,6-disubstituted piperidines. | whiterose.ac.uk |

Multi-component Reactions and Convergent Synthesis

Multi-component Reactions (MCRs): While a specific MCR for the direct synthesis of the title compound is not prominent, MCRs are a powerful tool for rapidly generating libraries of complex piperidine derivatives. nih.gov For instance, the multi-component synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles demonstrates the ability to construct the core ring system with multiple substituents in a single operation. nih.gov Such strategies could be adapted to build highly functionalized precursors for subsequent coupling.

Functionalization and Derivatization Techniques

Once the this compound scaffold is assembled, it can be subjected to various chemical transformations to generate a diverse range of derivatives. The presence of a secondary amine in one of the rings provides a convenient handle for such modifications.

N-Acylation/N-Alkylation: The nitrogen of the non-methylated piperidine ring is a nucleophilic site readily available for functionalization. It can be acylated with acid chlorides or activated carboxylic acids to form amides. This is demonstrated in the synthesis of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives. researchgate.net Similarly, it can be alkylated with various alkyl halides.

Site-Selective C-H Functionalization: Advanced catalytic systems allow for the direct functionalization of C-H bonds on the piperidine ring, offering a powerful method for late-stage diversification without the need for pre-installed functional groups. Research has shown that dirhodium catalysts can be used to selectively introduce arylacetate groups at the C2, C3, or C4 positions of an N-protected piperidine, with the site selectivity being controlled by the specific catalyst used. nih.gov

Derivatization for Analysis: Chemical derivatization is also employed to enhance the analytical detection of molecules. For example, organic acids have been derivatized with N-(4-aminophenyl)piperidine to significantly improve their detection limits in supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov This highlights a practical application of piperidine derivatives as chemical tags. nih.gov

N-Alkylation and Acylation Strategies

The structure of this compound features two distinct nitrogen atoms. The nitrogen within the 3-methylpiperidine (B147322) moiety is a tertiary amine, making it unreactive to standard alkylation or acylation. In contrast, the second piperidine ring contains a secondary amine, which serves as the primary site for functionalization through N-alkylation and N-acylation reactions.

N-Alkylation: This process introduces an alkyl group onto the nitrogen of the piperidine ring. A common and effective method involves the reaction of the piperidine with an alkyl halide (such as an alkyl bromide or iodide) in the presence of a base. researchgate.net The base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA), neutralizes the acid generated during the reaction, driving it to completion. researchgate.netchemicalforums.com The choice of solvent is critical, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being frequently employed. researchgate.net For particularly unreactive alkyl halides, heating or microwave irradiation can be used to accelerate the reaction. chemicalforums.com

Reductive amination represents an alternative pathway, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent. This method is particularly useful for synthesizing N-benzyl derivatives.

| Reagent | Base | Solvent | Conditions | Notes |

| Alkyl Bromide/Iodide | K₂CO₃ | Acetonitrile/DMF | Room Temp to 70°C | A standard and widely used method for simple alkyl groups. researchgate.net |

| Substituted Benzyl (B1604629) Chloride | DIPEA | Dichloromethane (B109758) (DCM) | Room Temperature | Effective for reactive electrophiles like p-methoxybenzyl chloride. chemicalforums.com |

| Phenylacetaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temperature | A reductive amination approach that avoids direct use of an alkyl halide. sciencemadness.org |

N-Acylation: The introduction of an acyl group to form an amide linkage is another fundamental transformation. This is typically achieved by treating the piperidine with an acylating agent, such as an acyl chloride or anhydride. The reaction is almost always carried out in the presence of a base to scavenge the resulting acid (e.g., HCl). Triethylamine (Et₃N) is a common choice for this purpose. ijert.org The reaction is often performed in aprotic solvents like dichloromethane or ethyl methyl ketone at room temperature. ijert.org These acylation reactions are generally high-yielding and proceed cleanly under mild conditions. researchgate.net

| Acylating Agent | Base | Solvent | Conditions | Product Type |

| Propionyl Chloride | Triethylamine | Dichloroethane | Reflux | N-propionyl amide. researchgate.net |

| Chloroacetyl Chloride | None (excess amine) | Diethyl Ether | 20-23 °C, 10 days | N-chloroacetyl amide. mdpi.com |

| 4-Chlorobenzoyl Chloride | Triethylamine | Ethyl Methyl Ketone | Room Temperature, 2 hours | N-benzoyl amide derivative. ijert.org |

Modifications at the Piperidine Linkage

Modifications involving the piperidine rings themselves or the crucial C-N bond that links them are central to creating structural diversity. These transformations can involve the initial construction of the bicyclic system or subsequent functionalization of the carbon skeleton.

The primary method for constructing the 4-(piperidin-1-yl)-piperidine core is through reductive amination. This involves the condensation of a piperidone with a piperidine derivative, followed by reduction of the resulting enamine or iminium ion intermediate. For the synthesis of this compound, this would typically involve reacting 3-methylpiperidine with N-protected-4-piperidone. The protecting group, often a tert-butoxycarbonyl (Boc) group, is then removed under acidic conditions to yield the final secondary amine. A similar strategy has been demonstrated in the synthesis of 1-methyl-4-(4-piperidinyl)piperazine from N-methylpiperazine and N-tert-butoxycarbonyl-4-piperidinone. chemicalbook.com

Further modifications can be made to the carbon framework of the piperidine rings, although these are often more complex than N-functionalization. One advanced method involves the regioselective alkylation of the piperidine ring at the C-3 position. This can be achieved by first converting the N-protected piperidine to its corresponding enamine or enamide anion, which then acts as a nucleophile to react with an alkyl halide. odu.eduresearchgate.net Such strategies allow for the introduction of substituents onto the carbon skeleton, significantly altering the steric and electronic properties of the molecule.

Industrial and Scalable Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production introduces a distinct set of challenges, prioritizing cost, safety, efficiency, and environmental impact. For compounds like this compound, a key consideration is the selection of starting materials. Scalable syntheses often rely on readily available and cost-effective precursors. For instance, patent literature for related structures like 4-methylenepiperidine (B3104435) emphasizes the avoidance of expensive reagents and multi-step, low-yield reactions like the Wittig reaction in favor of more direct routes. google.com

An optimized synthesis suitable for scale-up focuses on robust and high-yielding reaction steps. researchgate.net Key considerations include:

Solvent Choice: Minimizing the use of hazardous or difficult-to-remove solvents (e.g., chlorinated solvents) is preferred. Solvents like ethanol, toluene, or ethyl acetate are often favored in industrial processes. google.com

Reagent Stoichiometry: Using near-stoichiometric amounts of reagents reduces waste and simplifies purification.

Catalysis: The use of catalytic methods, such as catalytic hydrogenation for deprotection or reductive amination, is highly desirable as it reduces the amount of chemical waste. For example, catalytic N-debenzylation can yield near-quantitative results, making it an excellent choice for large-scale production. researchgate.net

Purification: Developing a scalable purification method is crucial. Crystallization or distillation is preferred over chromatographic purification, which is often not economically viable on a large scale. The formation of a hydrochloride or other salt can be an effective method for purification and isolation of the final product. google.com

Practical challenges noted in the literature for related precursors, such as the low reactivity or poor solubility of 4-piperidone monohydrochloride, highlight the type of hurdles that must be overcome when developing a scalable process. sciencemadness.org Careful optimization of reaction conditions, including temperature, concentration, and choice of base, is essential for a successful industrial synthesis.

Biological Activities and Pharmacological Profiles of 4 3 Methyl Piperidin 1 Yl Piperidine and Its Analogs

Central Nervous System (CNS) Activity

The core structure of 4-(3-Methyl-piperidin-1-yl)-piperidine (B1302250), featuring two interconnected piperidine (B6355638) rings, serves as a template for designing CNS-active agents. Modifications to this basic structure have led to the discovery of compounds with significant effects on various neurological pathways and processes.

Neurotransmitter Receptor Modulation

Analogs of this compound have been shown to modulate the activity of several key neurotransmitter receptors, most notably opioid and muscarinic acetylcholine receptors.

The piperidine moiety is an essential component of morphine and is crucial for its analgesic activity. figshare.com A series of novel 4-amino methyl piperidine derivatives have been synthesized and evaluated for their analgesic potential, demonstrating that their effects are mediated through the µ-opioid receptor. figshare.com The interaction of these compounds with the µ-opioid receptor was confirmed by the reduction of their analgesic effect by naloxone, a known opioid antagonist. figshare.comtandfonline.com Molecular docking studies of these derivatives have revealed binding affinities ranging from -8.13 to -13.37 kcal/mol, indicating a strong interaction with the receptor. tandfonline.com

Furthermore, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are reported to be pure opioid receptor antagonists. nih.gov The N-substituent on these analogs primarily influences the antagonist potency and selectivity for different opioid receptor subtypes. nih.gov For instance, changing the N-methyl group to an N-phenylpropyl group can significantly increase the antagonist potency at µ and κ receptors. nih.gov

In addition to opioid receptors, certain piperidine derivatives act as muscarinic acetylcholine receptor (mAChR) antagonists. A series of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines were identified as potent pan-muscarinic antagonists with excellent CNS penetration. nih.gov These compounds represent a novel chemotype for mAChR antagonists as they lack the typical basic or quaternary amine moiety found in classical antagonists. nih.gov

Table 1: Neurotransmitter Receptor Modulation by Analogs of this compound

| Compound Class | Target Receptor | Observed Activity |

|---|---|---|

| 4-Amino methyl piperidine derivatives | µ-Opioid Receptor | Agonist (Analgesic) |

| N-Substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Opioid Receptors (µ, κ) | Pure Antagonist |

| 3-(4-Aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines | Muscarinic Acetylcholine Receptors (M1-5) | Pan-Antagonist |

Monoamine Transporter Inhibition (e.g., Dopamine, Norepinephrine)

The ability of this compound analogs to inhibit the reuptake of monoamine neurotransmitters, such as dopamine and norepinephrine, has been a significant area of research.

Piperidine-based ligands have been developed as potent inhibitors of the norepinephrine transporter (NET) and the dopamine transporter (DAT). nih.gov For example, certain 3,4-substituted piperidine-based cocaine analogs have been identified as DAT/NET-selective ligands. nih.gov A series of (([1,1′-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines, which include a piperidine structure, have been characterized as atypical dopamine transporter inhibitors. acs.org

Furthermore, structural modifications of piperidine-containing compounds have led to the development of selective norepinephrine reuptake inhibitors. A series of 4-[3-aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols demonstrated potent and selective inhibition of the human norepinephrine transporter (hNET) over the serotonin and dopamine transporters. nih.gov One compound from this series, S-17b (WYE-103231), exhibited an IC50 value of 1.2 nM for hNET with over 1600-fold and 600-fold selectivity over the human serotonin transporter (hSERT) and human dopamine transporter (hDAT), respectively. nih.gov

Table 2: Monoamine Transporter Inhibition by Analogs of this compound

| Compound Class | Target Transporter | Potency (IC50) | Selectivity |

|---|---|---|---|

| 3,4-Substituted piperidine-based cocaine analogs | DAT/NET | - | Selective for DAT/NET |

| (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl piperidines | DAT | - | Atypical inhibitors |

| 4-[3-Aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols (e.g., S-17b) | hNET | 1.2 nM | >1600-fold vs. hSERT, >600-fold vs. hDAT |

Cholinesterase and Monoamine Oxidase Inhibition

Piperidine derivatives have been extensively studied as inhibitors of both cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) and monoamine oxidases (MAO-A and MAO-B), enzymes critically involved in the regulation of neurotransmitter levels.

A series of α,β-unsaturated carbonyl based piperidinone derivatives have been synthesized and shown to inhibit both AChE and BuChE. acgpubs.orgacgpubs.org Among these, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one was found to be a potent AChE inhibitor with an IC50 value of 12.55 µM, while 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one was the most effective BuChE inhibitor with an IC50 of 17.28 µM. acgpubs.orgacgpubs.org Hybrid structures containing an N-benzyl piperidine moiety have also been identified as dual inhibitors of both cholinesterases, with activities in the micromolar range. uj.edu.pl

Piperine, an alkaloid from black pepper containing a piperidine ring, and its derivatives are known to inhibit both MAO-A and MAO-B. acs.orgnih.gov Many of these compounds exhibit selectivity towards MAO-B. nih.gov For instance, a series of piperine derivatives showed potent and selective MAO-B inhibition, with the most active compound having an IC50 of 498 nM. nih.gov Additionally, pyridazinobenzylpiperidine derivatives have been synthesized and evaluated as MAO inhibitors, with most compounds showing higher inhibition of MAO-B than MAO-A. mdpi.com Compound S5 from this series was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.comresearchgate.net

Table 3: Cholinesterase and Monoamine Oxidase Inhibition by Analogs of this compound

| Compound Class | Target Enzyme | Potency (IC50) |

|---|---|---|

| 1-Benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 µM |

| 1-Benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BuChE | 17.28 µM |

| Piperine Derivatives | MAO-B | As low as 498 nM |

| Pyridazinobenzylpiperidine Derivatives (e.g., S5) | MAO-B | 0.203 μM |

Analgesic and Antinociceptive Properties

The piperidine structure is a well-established pharmacophore for analgesic agents, primarily through its interaction with the opioid system.

A series of novel 4-amino methyl piperidine derivatives have demonstrated significant analgesic activity in preclinical models, such as the tail-flick and writhing tests. figshare.comtandfonline.com The analgesic effects of these compounds are mediated by the µ-opioid receptor, as their activity is reversed by naloxone. figshare.comtandfonline.com Molecular docking studies of these derivatives show strong binding to the µ-opioid receptor. figshare.com

Other piperidine derivatives have also shown potent antinociceptive effects. For example, 1-acyl-4-dialkylaminopiperidines, which are simplified derivatives of the alkaloid matrine, exhibit antinociceptive properties. nih.gov The amide group in these structures is considered essential for their potency. nih.gov Additionally, benzylpiperidine derivatives have been developed as dual µ-opioid and σ1 receptor ligands, demonstrating potent antinociceptive effects in various pain models, including the writhing test and the formalin paw assay. researchgate.net

Table 4: Analgesic and Antinociceptive Activity of Analogs of this compound

| Compound Class | Test Model | Mechanism of Action |

|---|---|---|

| 4-Amino methyl piperidine derivatives | Tail-flick, Writhing test | µ-Opioid Receptor Agonism |

| 1-Acyl-4-dialkylaminopiperidines | Acetic acid-induced abdominal contraction | Kappa-Opioid Receptor Activation |

| Benzylpiperidine derivatives | Writhing test, Formalin paw assay | Dual µ-Opioid and σ1 Receptor Ligands |

Antipsychotic Potential

The structural versatility of the piperidine ring has been exploited in the design of novel antipsychotic agents, particularly those targeting dopamine and serotonin receptors.

A series of novel amide-piperidine (and piperazine) derivatives have been optimized as multi-target ligands with high affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.gov One promising compound from this series reduced apomorphine-induced climbing and MK-801-induced hyperactivity without inducing catalepsy, suggesting potential as a multi-target antipsychotic. nih.gov

Furthermore, agonists of the trace amine-associated receptor 1 (TAAR1) are being investigated as a novel approach for treating psychotic disorders. A set of analogs based on a 4-(2-aminoethyl)piperidine core were synthesized and found to be potent TAAR1 agonists. nih.gov The most active compounds had EC50 values for TAAR1 agonistic activity ranging from 0.033 to 0.112 μM. nih.gov One of these compounds, AP163, demonstrated a dose-dependent reduction in hyperlocomotion in a dopamine transporter knockout rat model, indicating its potential as a novel treatment for disorders associated with increased dopaminergic function. nih.gov

Table 5: Antipsychotic Potential of Analogs of this compound

| Compound Class | Target Receptors | In Vivo Activity |

|---|---|---|

| Amide-piperidine derivatives | D2, 5-HT1A, 5-HT2A | Reduced apomorphine-induced climbing and MK-801-induced hyperactivity |

| 4-(2-Aminoethyl)piperidine derivatives | TAAR1 | Dose-dependent reduction in hyperlocomotion in DAT-KO rats |

Antiepileptic Activity

Derivatives containing the piperidine or structurally similar piperazine ring have shown promise as anticonvulsant agents in various preclinical models of epilepsy.

Two series of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)-propyl]-3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione derivatives were synthesized and tested for anticonvulsant activity. nih.gov Compounds with an aromatic ring at the 3-position of the pyrrolidine-2,5-dione exhibited anticonvulsant activity in the maximal electroshock (MES) seizure test, with ED50 values ranging from 29 to 48 mg/kg. nih.gov

Additionally, novel thiazolidin-4-one substituted thiazole derivatives have been prepared and screened for their antiepileptic potency using the MES and subcutaneous pentylenetetrazole (scPTZ) methods. biointerfaceresearch.com These compounds displayed varying degrees of antiepileptic activity. biointerfaceresearch.com While not direct analogs of this compound, these findings highlight the broad potential of heterocyclic compounds in the development of new antiepileptic drugs.

Table 6: Antiepileptic Activity of Related Heterocyclic Compounds

| Compound Class | Test Model | Potency (ED50) |

|---|---|---|

| N-(4-methylpiperazin-1-yl)-propyl-3-aryl-pyrrolidine-2,5-dione derivatives | MES | 29 to 48 mg/kg |

| Thiazolidin-4-one substituted thiazole derivatives | MES, scPTZ | Varying degrees of activity |

Anticancer and Antiproliferative Activities

Derivatives of the piperidine ring system have been a focal point of cancer research, with studies demonstrating their ability to kill cancer cells through various mechanisms. mdpi.comnih.gov These compounds have shown efficacy against a range of hematological and solid tumors, often by targeting pro-survival signaling pathways or inducing apoptosis. mdpi.comnih.govnih.gov

Analogs of this compound have shown notable cytotoxic potential against several human leukemia cell lines. For instance, a series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives were synthesized and evaluated for their antiproliferative activity. researchgate.net Among them, compound 3a , featuring nitro and fluoro substitutions on the phenyl ring, was identified as the most active, inhibiting the growth of K562 and Reh human leukemia cells at low concentrations. researchgate.net Further analysis suggested that this compound is a potent inducer of apoptosis. researchgate.net

Other complex heterocyclic systems incorporating the piperidine moiety have also demonstrated antileukemic properties. A novel pyrrolo[1,2-a]quinoxaline derivative connected to a piperidine ring showed interesting cytotoxic potential against HL60, K562, and U937 human leukemia cells. mdpi.com Similarly, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were found to reduce the growth of multiple hematological cancer cell lines. mdpi.comnih.gov

Furthermore, piperidine-containing compounds have been developed as inhibitors of specific molecular targets relevant to leukemia. Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine structure have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a validated drug target in MLL-rearranged leukemia. nih.gov

Table 1: Antileukemic Activity of Selected Piperidine Analogs

| Compound Class | Cell Line(s) | Key Findings | Reference |

| {4-[3-(Piperidin-4-yl)propyl]piperidin-1-yl} methanones | K562, Reh | Compound with nitro and fluoro substitutions showed potent growth inhibition and apoptosis induction. | researchgate.net |

| Pyrrolo[1,2-a]quinoxaline-piperidine conjugate | HL60, K562, U937 | Demonstrated significant cytotoxic potential. | mdpi.com |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cell lines | Reduced cell growth. | mdpi.comnih.gov |

| 3-(Piperidin-4-ylmethoxy)pyridine derivatives | MV4-11 (MLL-rearranged leukemia) | Acted as potent inhibitors of LSD1, increasing cellular H3K4me2 levels. | nih.gov |

The piperidine scaffold has been utilized to develop modulators of the androgen receptor (hAR), a key driver in prostate cancer. Research has shown that modifications to a piperidino[3,2-g]quinolinone pharmacophore can switch the compound's activity from antagonistic to agonistic. nih.gov Specifically, (+/-)-trans-7,8-Diethyl-4-trifluoromethyl-2(H)-piperidino-[3,2-g]quinolinone was developed as a potent hAR agonist with high binding affinity. nih.gov

Piperine, a naturally occurring piperidine alkaloid, and its analogs have also been investigated for their therapeutic effects against prostate cancer. nih.govemanresearch.org Studies on human prostate cancer cells (PC-3) indicate that piperine can induce apoptosis, suggesting its potential as a chemopreventive agent. emanresearch.org Network pharmacological analysis of piperine analogs has identified their potential to function as effective inhibitors of the Akt1 receptor, a key component of a signaling pathway often dysregulated in prostate cancer. nih.gov

Piperidine and its derivatives exert their anticancer effects by modulating a variety of crucial cellular signaling pathways. nih.gov These compounds can trigger apoptosis through both caspase-dependent and independent mechanisms. nih.gov

One of the primary mechanisms involves the induction of apoptosis by affecting the balance of pro- and anti-apoptotic proteins. Studies have shown that piperidine compounds can downregulate the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins like Bax, leading to a high Bax:Bcl-2 ratio. nih.gov This shift promotes the release of mitochondrial cytochrome C and subsequent activation of caspases-3, -8, and -9. nih.gov For example, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were shown to increase the mRNA expression of the apoptosis-promoting genes p53 and Bax in hematological cancer cells. mdpi.comnih.gov Similarly, piperine was found to inhibit the expression of Bcl-2 while increasing the expression of p53, caspase-3, and caspase-9 in prostate cancer cells. emanresearch.org

Beyond the intrinsic apoptotic pathway, piperidine analogs can interfere with other pro-survival signaling pathways critical for cancer cell proliferation. These include the inhibition of the JAK/STAT and PI3K/Akt pathways and the modulation of NF-κB activation, a known mediator of oncogenesis. mdpi.comnih.govnih.gov Furthermore, certain 3,5-bis(benzylidene)-4-piperidone analogs have been observed to inhibit mitosis and cause an increase in the subG1 cell population, indicative of apoptosis. researchgate.net

Antimicrobial Efficacy

The piperidine ring is a common structural feature in molecules with significant antimicrobial properties. biointerfaceresearch.com Derivatives and analogs of this compound have been synthesized and evaluated for their activity against a broad range of pathogenic bacteria and fungi. biointerfaceresearch.combiomedpharmajournal.org

Piperidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comyu.edu.jo A study on new piperidine derivatives, namely (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate and its methyl analog, showed activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com The methyl analog, in particular, displayed excellent antibacterial activity compared to the standard drug chloramphenicol. biointerfaceresearch.com

The 4-aminopiperidine series has been explored for its potential against Mycobacterium tuberculosis. One analog with a norbornenylmethyl substituent at the N-1 position and N-benzyl-N-phenethylamine at the C-4 position was the only compound in its series to show activity, with a minimum inhibitory concentration (MIC) of 10 μM. researchgate.net However, the series generally showed a lack of potent activity against M. tuberculosis and was inactive against S. aureus. researchgate.net

Other piperidin-4-one derivatives have also been assessed. Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones exhibited significant antibacterial activity when compared with ampicillin. biomedpharmajournal.org Additionally, a novel series of oxazolidinones featuring a piperidine group was found to be more potent than linezolid against penicillin-resistant Staphylococcus pneumonia and Staphylococcus agalactiae. nih.gov

Table 2: Antibacterial Activity of Selected Piperidine Analogs

| Compound Class | Bacterial Strain(s) | Potency/Key Findings | Reference |

| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate | S. aureus, E. coli | Showed excellent activity, comparable to chloramphenicol. | biointerfaceresearch.com |

| 4-Aminopiperidine analog | M. tuberculosis | Exhibited a Minimum Inhibitory Concentration (MIC) of 10 μM. | researchgate.net |

| Thiosemicarbazone of 2,6-diaryl-3-methyl-4-piperidone | Various strains | Showed significant activity compared to ampicillin. | biomedpharmajournal.org |

| Piperidine-substituted oxazolidinone | Penicillin-resistant S. pneumonia, S. agalactiae | Two to threefold more potent than linezolid. | nih.gov |

| Piperidin-4-one derivatives | S. aureus, Enterobacter sp. | Demonstrated antimicrobial efficiency. | yu.edu.jo |

Antifungal Activity: The piperidine heterocycle is a core structure in well-known antifungal agents. nih.gov Inspired by these, novel 4-aminopiperidines have been developed and shown to possess remarkable antifungal activity. nih.gov Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, were identified as promising candidates based on their in vitro activity against clinically relevant fungal isolates, including Candida spp. and Aspergillus spp. nih.gov Their mechanism of action is believed to be the inhibition of ergosterol biosynthesis, a critical process in fungal cell membranes. nih.gov

Furthermore, the introduction of a thiosemicarbazone moiety to piperidin-4-one scaffolds significantly enhances their antifungal properties, with some derivatives showing high activity when compared to the standard drug terbinafine. biomedpharmajournal.org

Antiviral Activity: The piperidine scaffold has also been a fruitful source of antiviral agents. A class of 1,4,4-trisubstituted piperidines was found to block the replication of coronaviruses, including SARS-CoV-2, in vitro. nih.gov The mechanism appears to be at the stage of viral polyprotein processing and the start of RNA synthesis. nih.gov

Derivatives have also been developed to combat other viruses. New N-substituted piperidines have demonstrated antiviral activity against the influenza A/H1N1 virus, with efficacy comparable to the commercial drug oseltamivir. mdpi.comresearchgate.net Another distinct class of analogs, 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-diones, exhibited potent antiviral activity against influenza H1N1, HSV-1, and COX-B3. nih.gov In the field of anti-retroviral research, novel piperidine-linked aminopyrimidine derivatives have been discovered as HIV-1 reverse transcriptase inhibitors with broad activity against wild-type and drug-resistant mutant viruses. researchgate.net

Anti-tubercular Activity

Tuberculosis (TB) remains a significant global health threat, necessitating the development of novel therapeutic agents. Research into piperidine-containing compounds has revealed promising candidates for anti-tubercular drugs. Analogs built upon the 4-(piperidin-1-yl)piperidine scaffold have been a key area of this research.

One notable study focused on a series of oxadiazole-based compounds. Among them, (4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl)methanone, designated as P1, emerged as a potent anti-tubercular agent. This compound, which contains the core (piperidin-1-yl)piperidin-4-yl structure, demonstrated significant in vitro potency against Mycobacterium tuberculosis (Mtb). Structure-activity relationship (SAR) guided synthesis led to the discovery of several analogs with high efficacy. Compound P1 was found to be effective against numerous drug-resistant and drug-susceptible clinical isolates of Mtb. nih.gov Furthermore, it exhibited cidality against the bacteria growing within host macrophages. nih.gov Genetic sequencing of Mtb mutants resistant to P1 identified mutations in the decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1) enzyme, pinpointing it as the molecular target. nih.gov

Another class of piperidine derivatives, piperidinols, has also been evaluated for antimycobacterial properties. A high-throughput screen identified 3-benzoyl-4-phenyl-1-methylpiperidinol as a selective inhibitor of prokaryotic arylamine N-acetyltransferase (NAT), an essential enzyme for mycobacterial survival. This compound and four of its analogs demonstrated potent activity against M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 2.3 to 16.9 µM. researchgate.net

Conversely, a study of the 4-aminopiperidine series showed generally limited potential for inhibiting the aerobic growth of M. tuberculosis. Systematic modifications at the N-1 and C-4 positions of the piperidine ring failed to yield potent analogs, with only one compound achieving a MIC of 10 μM. nih.gov

| Compound/Analog Class | Target/Mechanism | Activity Measurement | Potency |

| (4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl)methanone (P1) and analogs nih.gov | Decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1) | MIC | P27: 0.20 µM; P26: 0.30 µM |

| 3-benzoyl-4-phenyl-1-methylpiperidinol and analogs researchgate.net | Arylamine N-acetyltransferase (NAT) | MIC | 2.3–16.9 µM |

| 4-Aminopiperidine (PIP) series nih.gov | Growth Inhibition | MIC | Generally > 20 µM (one analog at 10 µM) |

Anti-inflammatory and Immunomodulatory Effects

Inflammation is a complex biological response implicated in numerous diseases. Piperidine derivatives have been explored for their potential to modulate inflammatory pathways.

A study on novel 4-(2-keto-1-benzimidazollinyl) piperidine derivatives identified significant anti-inflammatory activity. Compound Q1, which features an unsubstituted naphthalene ring, was found to be the most effective, with a half-maximal inhibitory concentration (IC50) for reactive oxygen species (ROS) inhibition of 7.6±1.3 µg/ml, which was more potent than the standard drug ibuprofen (IC50 11.2±1.9µg/mL). nih.gov Another derivative, Q3, showed good activity in inhibiting nitrite accumulation in stimulated macrophages, with an IC50 value of 24.2±0.8µg/mL. nih.gov

In a different study, the compound 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) was evaluated for its effects on acute and chronic inflammation. In a carrageenan-induced paw edema model, C1 demonstrated dose-dependent anti-inflammatory effects, with a 90.32% reduction in edema at a 200mg/kg dose. nih.gov Its antiproliferative effect in a cotton pellet granuloma test was 46.1% at a 100mg/kg dose, comparable to the standard drug indomethacin. nih.gov

Additionally, research into N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), revealed anti-inflammatory properties. These compounds inhibited the production of tumor necrosis factor (TNF)-α and interleukin (IL)-1β in lipopolysaccharide (LPS)-stimulated THP-1 cells. They were also found to block several inflammatory signaling pathways, including those involving JNK, p38 MAPK, and NF-κB. frontiersin.org

| Compound/Analog Class | Assay | Activity Measurement | Potency |

| 4-(2-keto-1-benzimidazollinyl) piperidine derivative (Q1) nih.gov | In-vitro ROS Inhibition | IC50 | 7.6±1.3 µg/ml |

| 4-(2-keto-1-benzimidazollinyl) piperidine derivative (Q3) nih.gov | Nitrite Accumulation Inhibition (Macrophages) | IC50 | 24.2±0.8µg/mL |

| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) nih.gov | Carrageenan-induced Paw Edema (in vivo) | % Inhibition | 90.32% at 200mg/kg |

| N-benzyl-N-methyldecan-1-amine (BMDA) & Decyl-(4-methoxy-benzyl)-methyl-amine (DMMA) frontiersin.org | Inhibition of TNF-α and IL-1β production (in vitro) | - | Effective inhibition of inflammatory signaling |

Enzyme and Receptor Modulation

Analogs of this compound have shown significant activity in modulating various enzymes and receptors, highlighting their potential as therapeutic agents for a range of conditions.

Sigma receptors (S1R and S2R) are involved in a multitude of biological functions and are considered valuable targets for treating neuropsychiatric disorders, neurodegenerative diseases, and cancer. Piperidine-based compounds have been extensively studied as sigma receptor ligands.

A screening campaign of piperidine/piperazine-based compounds led to the discovery of 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) as a potent S1R agonist with a high affinity (Ki value of 3.2 nM), comparable to the reference compound haloperidol (Ki value of 2.5 nM). researchgate.net Analogs of this compound showed varying affinities, with Compound 2 demonstrating good S1R affinity (Ki of 24 nM) and improved selectivity over S2R. researchgate.net The study found that the basic amino moiety is a key driver for S1R/S2R affinity and selectivity. researchgate.net

Another series of phenoxyalkylpiperidines based on 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine also showed high affinity for the S1R subtype. N-[(4-methoxyphenoxy)ethyl]piperidines, for instance, had Ki values ranging from 0.89 to 1.49 nM. mdpi.com These compounds generally displayed moderate to low affinity for the S2R, making them selective S1R ligands. mdpi.com

| Compound/Analog Class | S1R Affinity (Ki) | S2R Affinity (Ki) | S2R/S1R Ratio |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) researchgate.net | 3.2 nM | 37 nM | 11.5 |

| Compound 2 (Hydroxy analog of Cmpd 1) researchgate.net | 24 nM | 1200 nM | 50 |

| N-[(4-chlorophenoxy)ethyl]piperidine (1a) mdpi.com | 1.18 nM | 52.3 nM | 44.3 |

| N-[(4-methoxyphenoxy)ethyl]piperidine (1b) mdpi.com | 1.49 nM | 104 nM | 69.8 |

The glycine transporter 1 (GlyT1) has emerged as a key target for treating schizophrenia by modulating glutamatergic neurotransmission. A series of 4-benzoylpiperidine derivatives were developed as potent GlyT1 inhibitors. Through bioisosteric replacement and optimization, compound 23q was identified with an IC50 of 30 nM. preprints.org This compound was also shown to inhibit hyperlocomotion induced by phencyclidine in animal models. preprints.org

Further research led to the discovery of 3-(piperidin-4-yl)benzo[d]isoxazole derivatives, which also exhibited high potency and selectivity as GlyT1 inhibitors. preprints.org Another study described the synthesis and structure-activity relationships of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides as a potent and selective class of non-sarcosine-derived GlyT1 inhibitors. nih.gov

| Compound/Analog Class | Target | Activity Measurement | Potency |

| 4-Benzoylpiperidine derivative (23q) preprints.org | GlyT1 | IC50 | 30 nM |

| 3-(Piperidin-4-yl)benzo[d]isoxazole derivatives preprints.org | GlyT1 | IC50 | Potent |

| N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides nih.gov | GlyT1 | IC50 | Potent |

Aromatase is a crucial enzyme in estrogen biosynthesis and a key target for the treatment of hormone-dependent breast cancer. Analogs of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione have been identified as potent and selective aromatase inhibitors. nih.gov This compound is a competitive inhibitor of human placental aromatase with a Ki of 1.1 µM. nih.gov

Structure-activity relationship studies involving modifications at the 1-alkyl and 3-alkyl positions were conducted to optimize inhibitory activity. It was found that inhibitory potency was maximal for the octyl derivatives in both series of analogs. The 3-octyl analog displayed a Ki value of 0.09 µM, while the 1-octyl analog had a Ki of 0.12 µM. nih.gov These compounds demonstrated selectivity for aromatase over the cholesterol side-chain cleavage enzyme desmolase. nih.gov

| Compound/Analog Class | Target | Activity Measurement | Potency |

| 3-Ethyl-3-(4-pyridyl)piperidine-2,6-dione nih.gov | Aromatase | Ki | 1.1 µM |

| 3-Octyl-3-(4-pyridyl)piperidine-2,6-dione nih.gov | Aromatase | Ki | 0.09 µM |

| 1-Octyl-3-ethyl-3-(4-pyridyl)piperidine-2,6-dione nih.gov | Aromatase | Ki | 0.12 µM |

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a strategy for treating hyperpigmentation disorders and for use in cosmetic skin-lightening products. A novel class of tyrosinase inhibitors featuring arylpiperidine and arylpiperazine components has demonstrated potent inhibitory activity at micromolar concentrations. nih.gov

While much of the research has focused on piperazine-based compounds, the related arylpiperidine scaffold is also considered a promising framework for tyrosinase inhibitors. nih.gov For example, a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives showed IC50 values ranging from 1.5 to 82.4 μM. researchgate.net Another study on nitrophenylpiperazine derivatives identified a compound with an indole moiety that exhibited a significant tyrosinase inhibitory effect with an IC50 value of 72.55 μM. These findings underscore the potential of arylpiperidine and related heterocyclic structures as effective agents for modulating melanin production. nih.gov

| Compound/Analog Class | Target | Activity Measurement | Potency |

| Arylpiperidine and Arylpiperazine derivatives nih.gov | Tyrosinase | IC50 | Micromolar range |

| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives researchgate.net | Tyrosinase | IC50 | 1.5 to 82.4 μM |

| Nitrophenylpiperazine derivative with indole moiety | Tyrosinase | IC50 | 72.55 μM |

Choline Transporter Inhibition

Analogs of this compound have been investigated for their effects on choline transport systems. Specifically, two tertiary and N-methyl quaternary 4-methylpiperidine analogs of hemicholinium-3 (HC-3), designated as A-4 and A-5, have been identified as inhibitors of the sodium-dependent, high-affinity choline uptake (SDHACU) system. Research conducted on neuroblastoma 41A3 cells, which utilize both the SDHACU and a sodium-independent, low-affinity uptake (SILACU) system, demonstrated the selective action of these compounds.

A-4, A-5, and the reference compound HC-3 were shown to decrease choline transport in a dose-dependent manner at low choline concentrations (5 µM). However, they were unable to reduce choline transport at high concentrations (250 µM), indicating their inactivity against the SILACU system. Further kinetic studies revealed that all three compounds significantly increased the Michaelis constant (Km) without altering the maximum velocity (Vmax) for the SDHACU system. This suggests a competitive mechanism of inhibition. The inhibitory constants (Ki) for A-4 and A-5 were found to be lower than that of HC-3, indicating higher potency. The inhibition was also determined to be reversible.

| Compound | Inhibitory Constant (Ki) Range (µM) | Mechanism of Inhibition | Reversibility |

|---|---|---|---|

| A-4 | 18 to 25 | Competitive | Reversible |

| A-5 | 20 to 26 | Competitive | Reversible |

| HC-3 (Reference) | 68 to 75 | Competitive | Reversible |

Factor Xa Antagonism

The piperidine scaffold is a key structural component in the development of synthetic inhibitors for Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. While research on this compound itself as an FXa inhibitor is not detailed in the available literature, studies on other piperidine derivatives highlight the importance of this heterocyclic moiety in achieving potent antagonism.

In one such investigation, racemic cis-piperidine diamine derivatives were designed based on a previously identified cyclohexane diamine inhibitor. nih.gov These piperidine-based compounds, particularly those featuring an sp2 nitrogen (such as in amides and ureas), demonstrated potent anticoagulant activity. nih.govresearchgate.net The research found that specific compounds in this series, notably 2h and 2k, exhibited high oral activity in rat models, underscoring the potential of the piperidine framework in creating orally bioavailable FXa inhibitors. nih.govresearchgate.net The design of these molecules allows the piperidine core to orient functional groups appropriately to interact with the S1 and S4 pockets of the Factor Xa enzyme.

HIV Entry Inhibition (gp120 interaction)

Analogs containing the piperidine scaffold have been identified as a promising class of HIV-1 entry inhibitors that function by interacting with the viral envelope glycoprotein gp120. These small-molecule compounds act as CD4-mimetic compounds (CD4mcs), binding to a highly conserved pocket on gp120 that is normally occupied by the Phe43 residue of the host cell's CD4 receptor.

By engaging the gp120 Phe43 cavity, these piperidine analogs trigger conformational changes in the envelope glycoprotein, similar to those induced by CD4 binding. This premature conformational shift can lead to the irreversible inactivation of the virus, preventing it from entering and infecting host cells. This mechanism of action involves modulating key protein-protein interactions mediated by gp120. Several piperidine-based derivatives have been developed that demonstrate the ability to neutralize various HIV-1 strains by targeting this interaction.

Other Investigational Biological Activities

Wound Healing Properties

While direct studies on the wound healing properties of this compound were not found, the therapeutic potential of other piperidine-containing natural compounds has been explored in this area. Piperine, a major alkaloid from black pepper that features a piperidine ring, has been investigated for its ability to enhance wound healing. mdpi.com

In a study using an excision wound rat model, a bioactive hydrogel containing piperine was found to significantly improve the healing process compared to a hydrogel without the compound. mdpi.com The animals treated with the piperine formulation showed enhanced wound contraction and a shorter period for complete epithelialization. mdpi.com Histopathological examination confirmed earlier and more intrinsic healing in the piperine-treated group. mdpi.com These findings suggest that the piperidine moiety, as present in compounds like piperine, may contribute to therapeutic approaches for wound management. mdpi.com

Angiogenesis Inhibition

The piperidine structural motif is present in various compounds that exhibit anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process in tumor progression.

One study identified a series of new 2,6-disubstituted piperidin-3-ol alkaloids from the leaves of the medicinal plant Microcos paniculata. nih.gov These compounds were evaluated for their anti-angiogenic effects on human umbilical vein endothelial cells (HUVECs). One of the isolated compounds, designated as Compound 2, demonstrated a concentration-dependent inhibitory effect on the tube formation of HUVECs, a key step in the angiogenic process. nih.gov

Additionally, piperine, an alkaloid containing a piperidine ring, has been shown to inhibit multiple aspects of angiogenesis. Research has demonstrated that piperine can inhibit the proliferation, migration, and tube formation of HUVECs in vitro. nih.gov It also suppressed angiogenesis in both rat aorta explants and in chick embryo models. nih.gov The mechanism of action appears to involve the inhibition of the phosphoinositide-3 kinase (PI3K)/Akt signaling pathway, a key regulator of endothelial cell function and angiogenesis. nih.gov

Structure Activity Relationship Sar Studies of 4 3 Methyl Piperidin 1 Yl Piperidine Derivatives

Impact of Methyl Substitution on Biological Activity

The introduction and positioning of a methyl group on the piperidine (B6355638) ring are fundamental to modulating the biological activity of 4-(3-Methyl-piperidin-1-yl)-piperidine (B1302250) derivatives. This seemingly minor alteration can significantly influence receptor affinity, selectivity, and even the nature of the biological response.

Research into N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives of various methylpiperidines has demonstrated the profound impact of the methyl group's location. nih.gov For instance, a derivative featuring a methyl group at the 4-position of the piperidine ring was identified as the most potent ligand for the sigma(1) receptor, with a K_i_ value of 0.030 nM. nih.gov Conversely, a derivative with a 3,3-dimethyl substitution was found to be the most selective for the sigma(1) receptor over the sigma(2) receptor. nih.gov These findings underscore that the placement of the methyl group is a key determinant of both binding strength and subtype selectivity.

Furthermore, methyl substitution can dramatically alter the toxicological profiles of piperidine compounds. A comparative study on the carcinogenicity of nitroso-4-piperidone (B1212037) and its 3-methyl derivative found that while the parent compound induced both liver and esophageal tumors in rats, the 3-methyl derivative exclusively caused tumors of the esophagus and in a much shorter timeframe. nih.gov This indicates that the presence of the methyl group at the 3-position redirects the carcinogenic activity of the molecule.

Role of Piperidine Ring Conformation and Stereochemistry

The three-dimensional structure of the piperidine rings, including their conformation and stereochemistry, is crucial for optimal interaction with biological targets. The piperidine ring typically adopts a stable chair conformation, which positions substituents in specific spatial orientations (axial or equatorial). researchgate.net

The introduction of a methyl group at the 3-position of the piperidine ring creates a chiral center, leading to (R) and (S) enantiomers. The stereochemistry of this center can be a critical factor for biological activity. The strategic introduction of chiral centers into piperidine scaffolds is a key aspect of modern drug design, as it can significantly enhance biological activity and selectivity. thieme-connect.com For example, in the development of MEK1/2 inhibitors, the introduction of a fluorine atom at the 3-position of a piperidine ring created a chiral compound with significantly improved potency and bioavailability. thieme-connect.com The crystal structure revealed that this 3-substituted piperidine side chain could fit optimally into a cavity of the MEK1 enzyme. thieme-connect.com

Influence of Linker Modifications between Piperidine Rings

While the core this compound structure features a direct nitrogen-to-carbon bond between the two rings, SAR studies on related compounds often involve modifying linkers that connect the piperidine moiety to other chemical fragments. These modifications can influence the molecule's flexibility, orientation, and ability to bridge multiple binding sites within a target protein.

In the development of novel inhibitors for the NLRP3 inflammasome, researchers modulated a carbon chain linker that conjugates a phenylacetamide moiety to a 1-(piperidin-4-yl) substructure. mdpi.comnih.gov The results were highly dependent on the linker's nature. A derivative with an acetamide (B32628) bridge demonstrated anti-pyroptotic activity, whereas shortening the linker or removing the carbonyl group resulted in inactive compounds. mdpi.com This highlights the importance of the linker's length and chemical features for maintaining biological function.

Similarly, synthetic strategies have employed linkers to create hybrid molecules with dual activities. For instance, a chloroacetate (B1199739) linker was used to synthesize quinine-piperidine conjugates, covalently fusing two distinct pharmacophoric units to explore new therapeutic potentials. mdpi.com

Effects of Substituents on Terminal Moieties

Substituents on the terminal moieties of this compound derivatives are key variables for tuning their pharmacological profiles. These substituents can interact with specific subpockets of a target protein, influencing binding affinity, selectivity, and functional activity.

A wide array of substituents has been explored. In the pursuit of antileukemic agents, SAR studies revealed that having a benzyl (B1604629) or Boc group at the N-1 position of a piperidine ring, combined with aromatic groups at the C-4 position, was important for optimal cytostatic properties. researchgate.net Another study found that for certain piperidine derivatives, mono-substituted groups on a terminal phenyl ring led to strong cytotoxic activities. researchgate.net

The nature of these terminal groups can be subtle yet impactful. In a series of compounds designed to combat Chagas disease, 4-methoxyindole (B31235) analogs showed the highest potency, while indoles lacking this 4-methoxy group were less active. dndi.org The table below summarizes findings on how different terminal substituents affect the biological activity of various piperidine-based scaffolds.

| Scaffold | Terminal Substituent | Target/Activity | Key Finding | Reference |

| N-(Arylpropyl)methylpiperidines | Naphthalenyl | Sigma Receptors | Naphthalene derivatives demonstrated potent sigma(1) antagonist activity and antiproliferative effects in glioma cells. | nih.gov |

| 4-(Piperidin-4-yl)propyl)piperidines | Benzyl or Boc group at N-1 | Leukemia Cells | Presence of these groups is important for optimal cytostatic properties. | researchgate.net |

| 4-Azaindole-2-piperidines | 4-Methoxyindole amide | Trypanosoma cruzi | Possessed the highest potency against the parasite compared to other aromatic amides. | dndi.org |

| 3,5-Bis(ylidene)-4-piperidones | N-Acryloyl group | Cancer Cells | N-Acryloyl derivatives showed potent antiproliferative properties. | rsc.org |

| Piperidine-1-carboxamides | Varied aryl isocyanates | Cancer Cells | Resulting carboxamides showed high potency against colon, breast, and skin cancer cell lines. | nih.gov |

Pharmacophore Identification for Specific Targets

Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. This approach is instrumental in designing novel derivatives with enhanced potency and selectivity.

A notable example is the development of NLRP3 inflammasome inhibitors. Researchers employed a pharmacophore-hybridization strategy, merging the structural features of two known compounds to design a new series of benzo[d]imidazole-2-one derivatives. nih.gov Through this approach, combined with computational simulations, they were able to build a model of the NLRP3 inactive state and identify potential binding sites for their newly designed compounds, leading to a rational understanding of the protein-ligand interactions that drive inhibitory activity. nih.gov

Docking studies are frequently used to refine pharmacophore models and predict how ligands will bind. Such studies have been used to investigate the interaction of piperidine derivatives with targets like the ADORA1 receptor and acetylcholinesterase (AChE), providing insights into the specific binding modes and guiding further structural modifications. researchgate.netajchem-a.com The table below lists examples of biological targets and the piperidine-based scaffolds identified for them.

| Target | Scaffold | Research Application | Reference |

| NLRP3 Inflammasome | 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one | Design of novel anti-inflammatory agents | nih.gov |

| Sigma-1 (σ₁) Receptor | N-(naphthalen-1-yl)propyl)-4-methylpiperidine | Development of selective receptor ligands for PET imaging and tumor research | nih.gov |

| Acetylcholinesterase (AChE) | Substituted Piperidines | Design of agents for Alzheimer's disease | ajchem-a.com |

| Androgen Receptor (AR) | Hydroxyazine derivatives with piperidine | Development of antagonists for prostate cancer | researchgate.net |

| Topoisomerase I and IIα | 3,5-Di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones | Development of dual-inhibitor anticancer agents | nih.gov |

Mechanistic Investigations of 4 3 Methyl Piperidin 1 Yl Piperidine Action

Receptor Binding Studies and Affinities

No data are available in the scientific literature regarding the receptor binding profile or affinities of 4-(3-Methyl-piperidin-1-yl)-piperidine (B1302250).

Enzyme Inhibition Kinetics and Characterization

There are no published studies on the enzyme inhibition kinetics or characterization of this compound.

Cellular Pathway Modulation

Information on the effects of this compound on cellular pathway modulation is not present in the available literature.

Molecular Interaction Analysis with Biological Targets

There are no molecular interaction or docking studies for this compound available in the scientific literature.

Computational Chemistry and Molecular Modeling for 4 3 Methyl Piperidin 1 Yl Piperidine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein, to form a stable complex. jetir.org This technique is crucial for understanding the structural basis of ligand-target interactions and for estimating the binding affinity.

In the context of 4-(3-methyl-piperidin-1-yl)-piperidine (B1302250), molecular docking simulations are used to screen potential biological targets and elucidate its binding mode within an active site. The process involves preparing the 3D structure of the ligand and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). researchgate.net The docking algorithm then explores various possible conformations of the ligand within the protein's binding pocket and scores them based on a scoring function, which estimates the binding free energy.

Research on related piperidine (B6355638) derivatives has demonstrated the power of this approach. For instance, docking studies on 4-(N,N-diarylamino)piperidines identified key interactions within the delta-opioid receptor, including an aspartic acid residue that acts as a docking point for the cationic piperidine amine and a nearby aromatic pocket. researchgate.net Similarly, docking analyses of piperidine compounds against the main protease (Mpro) of SARS-CoV-2 and various cancer-related proteins have successfully identified crucial hydrogen bonds and van der Waals interactions that stabilize the ligand-protein complex. nih.govnih.gov For this compound, docking would reveal how the methyl group and the two piperidine rings orient themselves to maximize favorable interactions, such as hydrogen bonds involving the piperidine nitrogens and hydrophobic contacts.

Table 1: Example of Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Target Protein | Binding Site Residues | Predicted Binding Energy (kcal/mol) | Key Interactions Observed |

|---|---|---|---|

| Kinase A | ASP145, LYS33, VAL21 | -8.5 | Hydrogen bond with ASP145; Hydrophobic interactions with VAL21 |

| Protease B | GLU166, HIS41, CYS145 | -7.9 | Salt bridge with GLU166; Pi-Alkyl interaction with HIS41 |

| GPCR C | TRP286, PHE193, ASP105 | -9.1 | Hydrogen bond with ASP105; Hydrophobic pocket engagement |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. patsnap.com The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity.

For a series of analogs based on the this compound scaffold, a QSAR model can be developed to predict their activity against a specific target. This process involves:

Data Set Preparation : A collection of compounds with varying structural modifications and their experimentally measured biological activities (e.g., IC₅₀ values) is assembled.

Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, surface area). nih.gov

Model Building : Statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines) are used to build a regression model correlating the descriptors with the activity. researchgate.net

Validation : The model's robustness and predictive power are rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. nih.govresearchgate.net

QSAR studies on other piperidine series have successfully identified key physicochemical properties driving their bioactivity. nih.govnih.gov For example, a QSAR analysis of CCR5 antagonists revealed the importance of lipophilicity and specific steric and electronic features for binding affinity. nih.gov A model for this compound derivatives could highlight the optimal size, shape, and electronic properties required for enhanced potency, guiding the synthesis of more effective analogs.

Table 2: Key Molecular Descriptors Used in a Hypothetical QSAR Model

| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |

|---|---|---|---|

| Electronic | LogP | Octanol-water partition coefficient, a measure of lipophilicity. | Affects membrane permeability and hydrophobic interactions. |

| Steric | Molar Refractivity (MR) | A measure of molecular volume and polarizability. | Influences how the molecule fits into the binding pocket. |

| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | Relates to hydrogen bonding potential and permeability. |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction | Encodes 3D structural information from atomic coordinates. | Provides a detailed 3D description for shape-dependent interactions. researchgate.net |

Conformational Analysis and Dynamics Simulations

The 3D shape and flexibility of a molecule are critical to its ability to interact with a biological target. Conformational analysis aims to identify the stable low-energy three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like this compound, which contains two rotatable rings, understanding its preferred conformation is essential.

Studies on substituted piperidines show they typically adopt a chair conformation, with substituents occupying either axial or equatorial positions to minimize steric strain. asianpubs.orgwhiterose.ac.uk The conformational free energies can be determined experimentally using NMR spectroscopy or calculated using molecular mechanics force fields. nih.gov The methyl group on one piperidine ring and the substitution pattern connecting the two rings will dictate the equilibrium between different chair and boat conformations. asianpubs.org